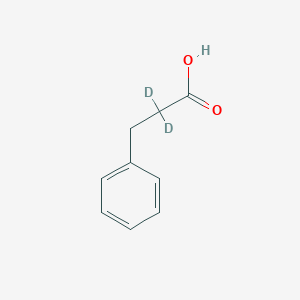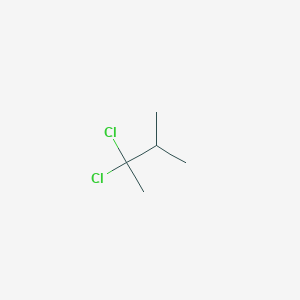
2,2-Dichloro-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methylbutane (DCMB) is a colorless liquid with a chemical formula of C5H10Cl2. It is a halogenated organic compound that is widely used in scientific research for its unique properties. DCMB is primarily used as a reagent in organic synthesis to create other compounds, and it has also been studied for its potential biological and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2,2-Dichloro-3-methylbutane is not fully understood, but it is believed to act as an alkylating agent, meaning it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have biological and physiological effects.
Biochemische Und Physiologische Effekte
2,2-Dichloro-3-methylbutane has been studied for its potential biological and physiological effects. It has been shown to have antimicrobial properties, and has been used as a disinfectant in laboratory settings. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dichloro-3-methylbutane in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used to create a wide range of compounds, and its unique properties make it a valuable tool for researchers. However, 2,2-Dichloro-3-methylbutane can also be toxic and hazardous if not handled properly. It is important to use proper safety precautions when working with this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,2-Dichloro-3-methylbutane. One area of interest is its potential use as an insecticide, as it has been shown to be toxic to certain insects. Additionally, further research could be done to explore its antimicrobial properties, and its potential use as a disinfectant in medical settings. Overall, 2,2-Dichloro-3-methylbutane is a valuable tool for researchers in organic synthesis, and its potential biological and physiological effects make it an area of interest for future research.
Synthesemethoden
2,2-Dichloro-3-methylbutane can be synthesized through a variety of methods, including the reaction of 2-methyl-2-butanol with hydrochloric acid in the presence of zinc chloride, or through the reaction of 2,2-dichlorobutane with sodium methoxide in methanol. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methylbutane is commonly used in organic synthesis as a reactant to create other compounds. It has been used in the synthesis of chiral compounds, such as chiral ketones, and has also been used as a starting material for the synthesis of other halogenated organic compounds.
Eigenschaften
CAS-Nummer |
17773-66-9 |
|---|---|
Produktname |
2,2-Dichloro-3-methylbutane |
Molekularformel |
C5H10Cl2 |
Molekulargewicht |
141.04 g/mol |
IUPAC-Name |
2,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChI-Schlüssel |
WIQMOFSSJHPXIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(Cl)Cl |
Kanonische SMILES |
CC(C)C(C)(Cl)Cl |
Andere CAS-Nummern |
17773-66-9 |
Synonyme |
2,2-dichloro-3-methylbutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



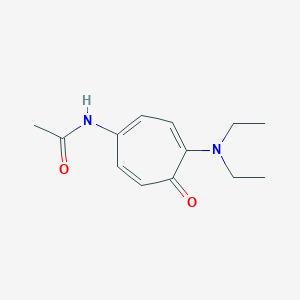
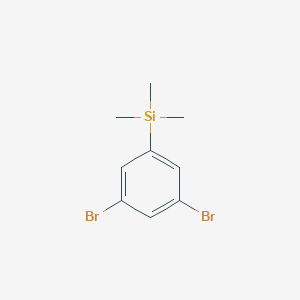
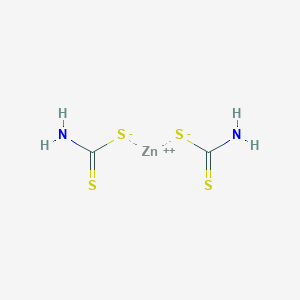
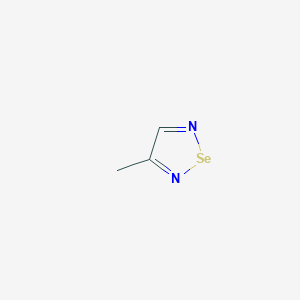
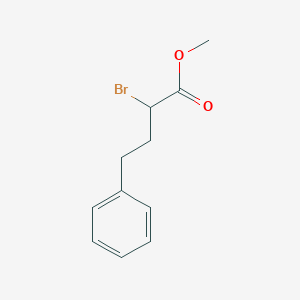
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
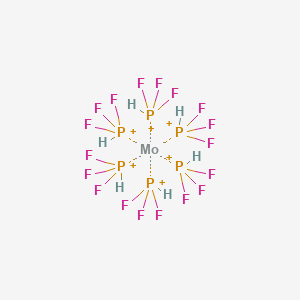
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
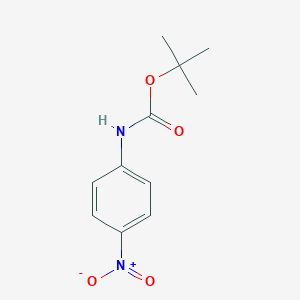
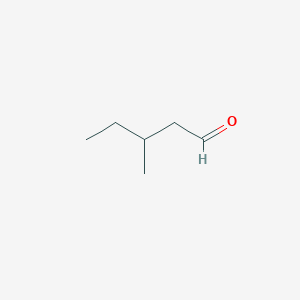
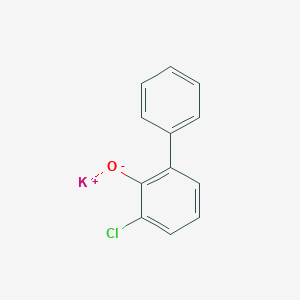
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
